Nodularin

Descripción

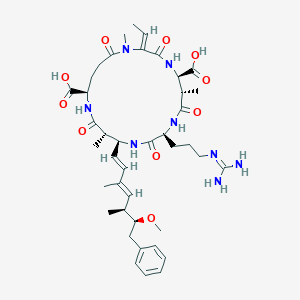

Structure

2D Structure

Propiedades

IUPAC Name |

(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBQSRWSVIBXNC-HSKGSTCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880022 | |

| Record name | Nodularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 mg/mL in methanol | |

| Record name | Nodularin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

118399-22-7 | |

| Record name | Nodularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118399227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nodularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118399-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NODULARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0979BIK2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nodularin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nodularin Biosynthesis Pathway and its Genetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodularin, a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena, is a cyclic pentapeptide with significant implications for public health and pharmacology. Its biosynthesis is a complex process orchestrated by a large multienzyme complex encoded by the this compound synthetase (nda) gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, the intricate genetic regulation that governs its production, and detailed experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating cyanobacterial toxins, natural product biosynthesis, and those in the field of drug development exploring the therapeutic potential of cyanobacterial metabolites.

The this compound Biosynthesis Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][2] The core structure of this compound consists of five moieties: D-erythro-β-methylaspartic acid (D-MeAsp), L-Arginine (L-Arg), 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), D-Glutamic acid (D-Glu), and N-methyldehydrobutyrine (Mdhb).[1][3][4] The biosynthesis is a modular process, with each module responsible for the incorporation and modification of a specific precursor.

The enzymatic machinery for this compound synthesis is encoded by the 48-kb nda gene cluster, which comprises nine open reading frames, ndaA to ndaI. These genes are organized around a bidirectional regulatory promoter region. The ndaCDEF genes are transcribed in one direction and are primarily responsible for the synthesis of the unique C20 amino acid, Adda, while the ndaFGHAB genes are transcribed in the opposite direction and orchestrate the assembly of the pentapeptide backbone, its cyclization, and subsequent transport.

The this compound Synthetase (nda) Gene Cluster

The nda gene cluster is a prime example of a hybrid NRPS-PKS system. The functions of the individual genes and their encoded proteins are summarized below:

| Gene | Encoded Protein | Putative Function |

| ndaA | NdaA | Non-ribosomal peptide synthetase (NRPS) with two modules for the incorporation of D-MeAsp and L-Arg. |

| ndaB | NdaB | Non-ribosomal peptide synthetase (NRPS) containing the final condensation and thioesterase (TE) domains for cyclization and release of the this compound peptide. |

| ndaC | NdaC | Hybrid NRPS-PKS protein involved in the initial steps of Adda biosynthesis. |

| ndaD | NdaD | Polyketide synthase (PKS) responsible for the extension of the polyketide chain of the Adda precursor. |

| ndaE | NdaE | O-methyltransferase that catalyzes the methylation of a hydroxyl group on the Adda precursor. |

| ndaF | NdaF | Hybrid PKS-NRPS enzyme that completes the Adda polyketide chain and incorporates D-Glu. |

| ndaG | NdaG | Racemase responsible for the epimerization of L-Glu to D-Glu. |

| ndaH | NdaH | Putative dehydrogenase involved in the formation of the Mdhb residue. |

| ndaI | NdaI | ABC transporter protein likely involved in the export of this compound out of the cell. |

Enzymatic Steps of this compound Biosynthesis

The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation, and termination/cyclization.

Initiation: The process begins with the synthesis of the Adda precursor, a complex series of reactions catalyzed by the PKS and NRPS modules of NdaC, NdaD, and NdaF. Phenylacetate is believed to serve as the starter unit for the polyketide chain.

Elongation: The polyketide chain is sequentially extended and modified by the PKS domains, including methylation by NdaE. The aminotransferase domain within NdaF then adds an amino group to form the β-amino acid Adda. Subsequently, the NRPS modules of NdaF, NdaA, and NdaB sequentially add D-Glu, D-MeAsp, L-Arg, and a threonine-derived precursor for Mdhb. The racemase NdaG converts L-Glu to its D-isomeric form.

Termination and Cyclization: The final steps involve the formation of the Mdhb residue, catalyzed by the putative dehydrogenase NdaH. The thioesterase (TE) domain of NdaB then catalyzes the cyclization of the linear pentapeptide and its release from the enzyme complex, forming the final this compound molecule.

Caption: this compound biosynthesis pathway.

Genetic Regulation of this compound Biosynthesis

The production of this compound is not constitutive and is influenced by various environmental factors, indicating a complex regulatory network at the genetic level.

Environmental Factors

Nutrient availability, particularly phosphorus and nitrogen, plays a crucial role in regulating the expression of the nda gene cluster.

-

Phosphorus: Studies have shown that phosphate depletion leads to an increase in the transcription of all nda genes. This suggests that this compound production may be enhanced under phosphorus-limited conditions, which are often prevalent during cyanobacterial blooms.

-

Nitrogen: The presence of combined nitrogen sources, such as ammonium, has been observed to decrease the expression of the nda gene cluster. This indicates that this compound synthesis is linked to the nitrogen status of the cell, with higher expression under nitrogen-fixing conditions.

Transcriptional Regulation

The bidirectional promoter region between the ndaA and ndaC genes is the central hub for the transcriptional regulation of the entire cluster. Evidence suggests the involvement of a global nitrogen regulator, NtcA, in controlling nda gene expression. NtcA is a DNA-binding protein that regulates the expression of genes involved in nitrogen assimilation in cyanobacteria. Putative NtcA binding sites have been identified in the promoter region of the nda gene cluster, suggesting a direct regulatory role.

Caption: Genetic regulation of this compound synthesis.

Quantitative Analysis of this compound Production

The production of this compound can vary significantly depending on the Nodularia spumigena strain and environmental conditions. The following table summarizes quantitative data from various studies.

| Strain | Condition | This compound Concentration (per unit biomass) | Reference |

| N. spumigena KAC66 | Phosphorus-limited batch culture | ~0.4 - 0.7 µg/µg Chl a | --INVALID-LINK-- |

| N. spumigena GR8b | Batch culture, varying P and N | Relatively constant per cell | |

| Nostoc sp. CENA543 | Laboratory culture | 4.3 mg/g dry weight | |

| N. spumigena blooms | Baltic Sea | Up to 225.94 ng/g in sediment | |

| N. spumigena | Freshwater lake, South Australia | 1.0 - 1.7 mg/L (in water) |

Experimental Protocols

Quantification of nda Gene Expression by Real-Time RT-PCR

This protocol outlines the key steps for quantifying the expression of this compound synthetase genes.

-

RNA Extraction: Isolate total RNA from Nodularia spumigena cultures using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based chemistry with primers specific for the nda genes of interest. A housekeeping gene should be used as an internal control for normalization.

-

Data Analysis: Analyze the real-time PCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different experimental conditions.

Caption: Workflow for qPCR analysis.

Extraction and Quantification of this compound by HPLC or LC-MS/MS

This protocol provides a general outline for the extraction and quantification of this compound from cyanobacterial biomass.

-

Cell Lysis: Lyse the cyanobacterial cells to release the intracellular this compound. This can be achieved by methods such as freeze-thawing, sonication, or bead beating in an appropriate extraction solvent (e.g., 75% methanol).

-

Extraction: Extract the this compound from the cell lysate by shaking or vortexing, followed by centrifugation to pellet the cell debris.

-

Solid-Phase Extraction (SPE): Clean up and concentrate the this compound from the crude extract using a C18 SPE cartridge.

-

HPLC or LC-MS/MS Analysis: Separate and quantify the this compound using high-performance liquid chromatography (HPLC) with a UV detector or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a standard curve generated from a certified this compound standard.

Gene Knockout in Nodularia spumigena

Creating targeted gene knockouts in Nodularia spumigena is essential for functional genomics studies of the nda gene cluster. While protocols specific to Nodularia are not widely published, methods developed for other filamentous cyanobacteria can be adapted.

-

Construct Design: Design a knockout construct containing an antibiotic resistance cassette flanked by homologous regions upstream and downstream of the target nda gene.

-

Transformation: Introduce the knockout construct into Nodularia spumigena cells. Conjugation is a commonly used method for filamentous cyanobacteria.

-

Selection: Select for transformants that have incorporated the resistance cassette by growing the cells on a medium containing the corresponding antibiotic.

-

Segregation: Due to the polyploid nature of cyanobacteria, multiple rounds of segregation on selective media are required to obtain a fully segregated mutant in which all copies of the wild-type gene have been replaced by the knockout allele.

-

Verification: Confirm the gene knockout by PCR and Southern blotting to ensure the correct insertion of the resistance cassette and the absence of the wild-type gene.

Recent advances in CRISPR-Cas9 technology offer a more efficient and precise method for gene editing in cyanobacteria and could be adapted for targeted mutagenesis of the nda genes in Nodularia spumigena.

Conclusion

The biosynthesis of this compound is a fascinating and complex process that involves a sophisticated interplay of PKS and NRPS enzymology, all orchestrated by the nda gene cluster. The regulation of this pathway by environmental cues highlights the adaptive strategies of Nodularia spumigena in its natural environment. A thorough understanding of the this compound biosynthesis pathway and its genetic regulation is not only crucial for managing the risks associated with toxic cyanobacterial blooms but also opens up avenues for the discovery and development of novel bioactive compounds with potential pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the intricacies of this remarkable natural product and its producing organism.

References

- 1. researchgate.net [researchgate.net]

- 2. Blooms of Toxic Cyanobacterium Nodularia spumigena in Norwegian Fjords During Holocene Warm Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Nutrients on Growth and this compound Production of Nodularia Strain GR8b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genes Involved in Nodularin Production (nda Gene Cluster)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodularin, a potent hepatotoxin, is a cyclic pentapeptide produced by the cyanobacterium Nodularia spumigena. Its biosynthesis is orchestrated by a dedicated set of genes organized in the this compound synthetase (nda) gene cluster. This technical guide provides a comprehensive overview of the nda gene cluster, its constituent genes, and the methodologies employed in its study. The non-ribosomal peptide synthesis of this compound presents a fascinating case of natural product biosynthesis with implications for toxicology, environmental monitoring, and potentially, drug development through the engineering of its biosynthetic pathway.

The nda gene cluster in Nodularia spumigena strain NSOR10 is approximately 48 kb in size and comprises nine open reading frames, designated ndaA through ndaI.[1] These genes are transcribed from a bidirectional promoter and encode a suite of enzymes including nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes that collectively assemble the this compound molecule.[1] The biosynthesis of this compound is initiated with the production of the unique C10 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), followed by the sequential addition and modification of several other amino acids.

This guide will delve into the specifics of each gene within the cluster, present quantitative data in a clear tabular format, provide detailed experimental protocols for the investigation of the nda gene cluster, and visualize the key pathways and organizational structures using Graphviz diagrams.

Data Presentation: The nda Gene Cluster

The following table summarizes the quantitative data for the open reading frames (ORFs) and their corresponding proteins within the nda gene cluster of Nodularia spumigena NSOR10 (GenBank Accession: AY210783).

| Gene | ORF Length (bp) | Protein Length (amino acids) | Calculated Molecular Weight (kDa) | Putative Function |

| ndaA | 8,829 | 2,942 | 325.2 | Nonribosomal peptide synthetase (NRPS) involved in D-MeAsp activation and condensation. |

| ndaB | 4,533 | 1,510 | 168.4 | NRPS responsible for L-Arg activation, condensation, and cyclization/release of the peptide. |

| ndaC | 6,333 | 2,110 | 232.5 | Hybrid NRPS-PKS involved in the initiation of Adda biosynthesis. |

| ndaD | 6,183 | 2,060 | 224.6 | Polyketide synthase (PKS) responsible for two polyketide extension steps in Adda synthesis. |

| ndaE | 804 | 267 | 29.5 | O-methyltransferase involved in the methylation of the C9 hydroxyl group of Adda. |

| ndaF | 10,782 | 3,593 | 398.7 | Hybrid NRPS-PKS that catalyzes the final polyketide extension of Adda and activates D-Glu. |

| ndaG | 735 | 244 | 26.5 | Putative glutamate racemase for the epimerization of L-Glu to D-Glu. |

| ndaH | 1,293 | 430 | 45.8 | Putative dehydrogenase involved in the formation of the N-methyldehydrobutyrine (MeDhb) residue. |

| ndaI | 2,010 | 669 | 73.2 | ABC transporter potentially involved in the transport of this compound. |

Mandatory Visualization

Organization of the this compound (nda) gene cluster.

References

An In-depth Technical Guide to the Structural Variants and Derivatives of Nodularin

For Researchers, Scientists, and Drug Development Professionals

Nodularin, a potent cyclic pentapeptide hepatotoxin, and its structural variants represent a significant area of study in toxicology, pharmacology, and drug development. Produced primarily by the cyanobacterium Nodularia spumigena, these compounds are notorious for their acute hepatotoxicity and tumor-promoting activity. This technical guide provides a comprehensive overview of the structural diversity of nodularins, their mechanisms of action, and detailed methodologies for their analysis.

Core Structure and Variants

This compound and its analogues are cyclic nonribosomal pentapeptides.[1] The foundational structure consists of five amino acid residues, including several uncommon, non-proteinogenic amino acids. The generalized structure is cyclo-(D-Masp¹-L-X²-Adda³-D-γ-Glu⁴-Mdhb⁵), where:

-

D-Masp : D-erythro-β-methylaspartic acid

-

X : A variable L-amino acid

-

Adda : (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, a unique C20 β-amino acid crucial for its biological activity.

-

D-γ-Glu : D-glutamic acid (iso-linked)

-

Mdhb : N-methyldehydrobutyrine

The nomenclature of this compound variants is determined by the variable L-amino acid at position 2. The most common and widely studied variant is This compound-R (NOD-R) , where the variable amino acid is Arginine.[1] To date, approximately 10 natural variants of this compound have been identified.[1][2] These variations primarily involve modifications at different positions of the core structure, such as methylation, demethylation, and amino acid substitution. Some of the known variants include:

-

This compound-Har : Contains L-homoarginine at position 2.

-

Motuporin (this compound-V) : Contains L-valine at position 2.

-

Demethylated variants : These can occur at the D-Masp, Adda, or Mdhb residues. For instance, [Asp¹]NOD, [DMAdda³]NOD, and [dhb⁵]NOD have been identified.[3]

-

Methylated variants : Additional methylation can occur, for example, at the Adda residue, resulting in [MeAdda]NOD.

Quantitative Toxicity Data

The toxicity of this compound and its variants is primarily attributed to their potent inhibition of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A). This inhibition leads to hyperphosphorylation of cellular proteins, resulting in cytoskeletal disruption, apoptosis, and necrosis. The Adda amino acid side chain plays a critical role in the interaction with the active site of the phosphatases. The following table summarizes available quantitative toxicity data for some this compound variants.

| Variant | Test System | Endpoint | Value | Reference |

| This compound-R | Mouse (i.p.) | LD50 | 50 µg/kg | |

| This compound-Har | Mouse (i.p.) | LD50 | 70 µg/kg | |

| This compound-R | PP1 (in vitro) | IC50 | 1.8 nM | |

| This compound-R | PP2A (in vitro) | IC50 | 0.026 nM | |

| This compound-R | Human Hepatoma Cells (Huh7) | Cytotoxicity | 5 µM (24h) | |

| This compound with (Z)-Adda | PP1 (in vitro) | Inhibition | No inhibition |

Signaling Pathways of this compound-Induced Toxicity

The primary molecular mechanism of this compound toxicity is the inhibition of PP1 and PP2A. This leads to a cascade of downstream effects, culminating in hepatotoxicity and tumor promotion.

Inhibition of Protein Phosphatases and Cytoskeletal Disruption

This compound binds to the catalytic subunit of PP1 and PP2A, obstructing the active site and preventing the dephosphorylation of substrate proteins. This leads to the hyperphosphorylation of numerous cellular proteins, including cytokeratins 8 and 18. The resulting disruption of the intermediate filament network leads to a loss of cell morphology, membrane blebbing, and ultimately, apoptotic cell death.

Tumor Promotion via TNF-α and MAPK Signaling

This compound is a potent tumor promoter. Its tumor-promoting activity is mediated, in part, through the induction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The upregulation of TNF-α activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the expression of proto-oncogenes such as c-jun and c-fos. This cascade promotes cell proliferation and survival, contributing to tumor development. Furthermore, this compound can induce endoplasmic reticulum (ER) stress, another pathway implicated in tumorigenesis.

Experimental Protocols

Accurate detection and quantification of this compound and its variants are crucial for research and safety monitoring. The following are outlines of common experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound variants.

Workflow:

Methodology:

-

Sample Preparation:

-

For water samples, solid-phase extraction (SPE) with C18 cartridges is commonly used to concentrate the toxins.

-

For biological tissues, extraction with methanol or a mixture of methanol and water is followed by centrifugation and purification.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used.

-

The mobile phase usually consists of a gradient of acetonitrile and water, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

-

Detection:

-

Detection is most commonly performed using a UV detector at a wavelength of 238 nm, which corresponds to the characteristic absorption of the Adda moiety.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with a certified this compound standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the identification and quantification of this compound variants.

Methodology:

-

Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.

-

Chromatographic Separation: A C18 or similar reversed-phase column is used with a mobile phase gradient of acetonitrile and water, often with formic acid as a modifier.

-

Mass Spectrometry:

-

Electrospray ionization (ESI) in positive ion mode is typically used.

-

Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each this compound variant.

-

For structural elucidation of new variants, high-resolution mass spectrometry (e.g., Q-TOF) is utilized to obtain accurate mass measurements and fragmentation patterns.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening a large number of samples for the presence of nodularins.

Methodology:

-

Assay Principle: Competitive ELISA is the most common format. This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-nodularin antibody-coated wells.

-

Procedure:

-

Standards and samples are added to the antibody-coated microplate wells.

-

An enzyme-conjugated this compound is added.

-

After incubation, the wells are washed to remove unbound reagents.

-

A substrate is added, which reacts with the bound enzyme to produce a colorimetric signal.

-

-

Detection: The absorbance is read using a microplate reader, and the concentration of this compound is inversely proportional to the color intensity.

Protein Phosphatase Inhibition Assay (PPIA)

PPIA is a functional assay that measures the biological activity of nodularins by quantifying their inhibition of PP1 or PP2A.

Methodology:

-

Assay Principle: The assay measures the activity of PP1 or PP2A in the presence and absence of this compound.

-

Procedure:

-

A purified preparation of PP1 or PP2A is incubated with a chromogenic substrate (e.g., p-nitrophenyl phosphate).

-

The reaction is carried out in the presence of varying concentrations of this compound standards or samples.

-

The enzyme dephosphorylates the substrate, producing a colored product.

-

-

Detection: The change in absorbance is measured over time. The inhibitory activity of this compound is determined by the reduction in the rate of the enzymatic reaction.

Conclusion

This compound and its structural variants are a complex group of cyanotoxins with significant implications for public health and the environment. Their potent biological activity and diverse structures necessitate robust analytical methods for their detection and characterization. This technical guide provides a foundational understanding of the chemistry, toxicology, and analytical methodologies associated with these compounds, serving as a valuable resource for researchers and professionals in the field. Further research into the quantitative toxicity of a broader range of this compound variants and the intricate details of their downstream signaling pathways will continue to enhance our understanding of these important natural products.

References

An In-depth Technical Guide to Nodularin-Producing Cyanobacteria Other Than Nodularia spumigena

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of cyanobacterial species, excluding the commonly cited Nodularia spumigena, that are confirmed producers of the hepatotoxin nodularin. It includes quantitative data on toxin production, detailed experimental protocols for detection and quantification, and visualizations of key biological and experimental workflows.

Introduction

This compound, a potent cyclic pentapeptide hepatotoxin, is a significant concern for water quality and public health. While Nodularia spumigena is the most well-known producer, a growing body of research has identified other cyanobacterial species capable of synthesizing this toxin. Understanding the diversity of this compound producers is crucial for accurate risk assessment, environmental monitoring, and the development of targeted detection methods. This guide focuses on these lesser-known species, providing in-depth technical information for the scientific community.

Nodularins, like microcystins, are synthesized non-ribosomally by large multienzyme complexes encoded by the this compound synthetase (nda) gene cluster.[1] The presence of this gene cluster is a key indicator of a species' potential to produce this compound. The toxin exerts its hepatotoxicity through the inhibition of protein phosphatases 1 and 2A.[2]

This compound-Producing Cyanobacteria

Several cyanobacterial species, in addition to Nodularia spumigena, have been confirmed to produce this compound. These include members of the genera Nostoc and Iningainema, as well as other species within the Nodularia genus.

Confirmed this compound-Producing Species (other than N. spumigena)

-

Nodularia sphaerocarpa : A benthic species that has been shown to produce this compound.[3]

-

Nodularia harveyana : Another benthic species, with some strains confirmed as producers of this compound variants.[4]

-

Nostoc sp. : Several strains of this genus, both free-living and symbiotic, have been identified as this compound producers.[5] This was a significant finding as it expanded the known taxonomic range of this compound synthesis beyond the Nodularia genus.

-

Iningainema pulvinus : A benthic cyanobacterium isolated from a freshwater spring in Australia, representing the first report of this compound production from the family Scytonemataceae.

Quantitative Data on this compound Production

The concentration of this compound produced by these cyanobacteria can vary significantly depending on the species, strain, and environmental conditions. The following table summarizes available quantitative data on this compound production in species other than Nodularia spumigena.

| Species | Strain | This compound Variant(s) | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Nostoc sp. | CENA543 | This compound-R | 4.3 | |

| Nostoc sp. (symbiotic) | 'Macrozamia riedlei 65.1' | This compound, [L-Har²] this compound | 9.55 ± 2.4 ng/µg Chl a | |

| Nostoc sp. (symbiotic) | 'Macrozamia serpentina 73.1' | This compound, [L-Har²] this compound | 12.5 ± 8.4 ng/µg Chl a | |

| Iningainema pulvinus | ES0614 | This compound | 0.796 - 1.096 | |

| Nodularia harveyana | PCC 7804 | This compound-[Har] | Not specified |

Experimental Protocols

Accurate detection and quantification of this compound are essential for research and monitoring. The following sections detail the methodologies for three key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of this compound and its variants.

Sample Preparation (from Cyanobacterial Cells):

-

Freeze-dry a known quantity of cyanobacterial biomass (e.g., 10 mg).

-

Extract the toxins with a suitable solvent, such as methanol, by vortexing and sonication.

-

Centrifuge the sample to pellet the cell debris.

-

Collect the supernatant containing the toxins.

-

If necessary, dilute the extract with the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used (e.g., Agilent Poroshell SB-C18).

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is common.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the precursor ion and specific product ions of this compound.

-

Precursor and Product Ions: For this compound-R, the protonated molecule [M+H]⁺ has an m/z of 825.5. Common fragment ions for quantification and qualification include those resulting from the loss of parts of the Adda side chain or cleavage of the peptide ring.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening and quantifying this compound, often used for environmental water samples. Commercial kits are widely available.

General Protocol for Competitive ELISA:

-

Coating: Microtiter plates are pre-coated with this compound-protein conjugate.

-

Sample/Standard Incubation: Samples or this compound standards are added to the wells, followed by the addition of a specific monoclonal or polyclonal antibody against this compound. The free this compound in the sample competes with the coated this compound for antibody binding.

-

Washing: The plate is washed to remove unbound antibodies and other components.

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

-

Washing: The plate is washed again to remove the unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Non-Competitive ELISA: A non-competitive format has also been developed, which utilizes a broad-specific anti-immunocomplex antibody. In this assay, the sample, a biotinylated anti-Adda monoclonal antibody, and an enzyme-linked single-chain antibody fragment are incubated together in streptavidin-coated wells. The resulting signal is directly proportional to the toxin concentration.

Polymerase Chain Reaction (PCR) for nda Gene Detection

PCR-based methods are used to detect the genetic potential for this compound production by targeting the this compound synthetase (nda) gene cluster. The ndaF gene is a common target.

DNA Extraction:

-

Pellet cyanobacterial cells from a water sample or culture by centrifugation.

-

Lyse the cells using a combination of enzymatic (e.g., proteinase K) and chemical (e.g., lysis buffer) treatments. Commercial DNA extraction kits for bacteria are effective.

-

Purify the genomic DNA according to the kit manufacturer's protocol.

Quantitative PCR (qPCR) for ndaF:

-

Primers: Specific primers targeting a conserved region of the ndaF gene are used.

-

Reaction Mixture: The qPCR reaction typically contains DNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and qPCR master mix.

-

Thermal Cycling Conditions:

-

Initial Denaturation (e.g., 95°C for 5-10 minutes).

-

Cycling (40-45 cycles):

-

Denaturation (e.g., 95°C for 15-30 seconds).

-

Annealing/Extension (e.g., 60°C for 1 minute).

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Quantification: The abundance of the ndaF gene is determined by comparing the amplification cycle threshold (Ct) value of the sample to a standard curve generated from known quantities of a plasmid containing the target ndaF sequence.

Visualizations

Logical Relationships and Signaling Pathways

The biosynthesis of this compound is closely related to that of microcystin. It is hypothesized that the this compound synthetase (nda) gene cluster evolved from the microcystin synthetase (mcy) gene cluster through a deletion event.

Caption: Proposed evolution of the this compound synthetase gene cluster from an ancestral microcystin synthetase gene cluster.

Experimental Workflows

The following diagram illustrates a typical workflow for the detection and confirmation of this compound production in a cyanobacterial sample.

Caption: A generalized experimental workflow for identifying this compound-producing cyanobacteria.

References

- 1. Characterization of the this compound Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Detection and Characterization of this compound by Using Label-Free Surface-Enhanced Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Production of High Amounts of Hepatotoxin this compound and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]

The Ecological Impact of Nodularin: A Technical Guide for Researchers

An In-depth Examination of the Cyanotoxin Nodularin, its Role in Aquatic Ecosystems, and Methodologies for its Study

Introduction

This compound is a potent cyclic pentapeptide hepatotoxin primarily produced by the filamentous cyanobacterium Nodularia spumigena.[1][2] This cyanobacterium is known for forming extensive and dense blooms in brackish water bodies worldwide, most notably in the Baltic Sea, as well as in estuaries and coastal lagoons in Australia and North America.[3] These blooms represent some of the largest cyanobacterial mass occurrences globally and pose a significant threat to aquatic ecosystems and public health.[1][2] this compound is structurally and functionally similar to microcystins, another well-studied group of cyanobacterial hepatotoxins, and they are often investigated together. This guide provides a comprehensive technical overview of the ecological role of this compound, its toxicological effects, and the experimental methodologies used to study this impactful cyanotoxin.

Chemical and Physical Properties

This compound-R, the most common variant, is a cyclic nonribosomal pentapeptide with the molecular formula C₄₁H₆₀N₈O₁₀ and an average molecular weight of 824.963 g/mol . Its structure contains several non-proteinogenic amino acids, including N-methyl-didehydroaminobutyric acid (Mdhb) and the β-amino acid 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda). Nodularins are relatively stable compounds, showing resistance to degradation by light, temperature, and microwaves. They are also resistant to hydrolysis and oxidation in typical aquatic conditions. However, they do break down slowly at temperatures above 40°C and at pH levels below 1 or above 9.

Production and Occurrence in Aquatic Ecosystems

This compound is synthesized nonribosomally by multienzyme complexes encoded by the nda gene cluster in Nodularia spumigena. While N. spumigena is the primary producer, some strains of Nostoc have also been found to produce this compound. The production of this compound is influenced by various environmental factors. Studies have shown that higher temperatures, high irradiance, and elevated phosphate concentrations can increase intracellular this compound concentrations. Conversely, very low or high salinity and high concentrations of inorganic nitrogen can decrease its production.

Blooms of Nodularia spumigena lead to significant concentrations of this compound in the water column. The toxin is primarily located within the cyanobacterial cells but is released into the water upon cell lysis.

Quantitative Data on this compound Concentrations

The concentration of this compound in aquatic environments can vary significantly depending on the intensity of the cyanobacterial bloom and various environmental conditions. The following table summarizes reported this compound concentrations in water samples from different locations.

| Location | Matrix | This compound Concentration | Reference(s) |

| Baltic Sea | Water | Up to 565 µg/L | |

| Australian estuaries | Water | 0.8 - 220 µg/L | |

| Polish coastal waters | Water | Up to 3964 µg/L | |

| Lake Alexandrina, Australia | Water | Historically significant blooms |

Ecological Role and Impacts

This compound plays a significant role in the ecology of aquatic ecosystems, primarily through its toxic effects on a wide range of organisms.

Effects on Phytoplankton and Zooplankton

While some studies suggest that decaying Nodularia blooms can provide a food source for heterotrophic organisms, the presence of this compound can have detrimental effects on zooplankton. Some zooplankton species may avoid grazing on toxic Nodularia filaments. For those that do ingest the toxin, it can lead to reduced survival and reproductive success. However, some studies have shown that certain copepods can be relatively unaffected by this compound, potentially due to detoxification mechanisms.

Effects on Benthic Invertebrates and Fish

This compound is toxic to a variety of benthic invertebrates and fish. Exposure can occur through ingestion of toxic cyanobacteria, consumption of contaminated prey, or uptake of dissolved toxins from the water. In fish, this compound primarily targets the liver, causing cytoskeletal damage, necrosis, and hemorrhagic shock, which can be fatal. Chronic exposure to non-lethal doses is considered a risk factor for liver cancer.

Bioaccumulation and Trophic Transfer

This compound has been shown to bioaccumulate in various aquatic organisms, leading to its transfer through the food web.

Bioaccumulation in Invertebrates and Fish

Significant concentrations of this compound have been detected in a variety of aquatic organisms. The table below presents some reported concentrations in different species.

| Organism | Tissue | This compound Concentration (dry weight) | Location | Reference(s) |

| Blue mussel (Mytilus edulis) | Whole tissue | Up to 2.5 µg/g | Baltic Sea | |

| Flounder (Platichthys flesus) | Liver | 30 - 140 ng/g | Baltic Sea | |

| Cod (Gadus morhua) | Liver | 30 - 70 ng/g | Baltic Sea | |

| Mullet (Mugil cephalus) | Liver | Median 43.6 mg/kg | Sub-tropical Australia | |

| Mullet (Mugil cephalus) | Muscle | Median 44.0 µg/kg | Sub-tropical Australia | |

| Copepod (Eurytemora affinis) | Whole body | High concentrations observed | Baltic Sea | |

| Cladoceran (Pleopsis polyphemoides) | Whole body | High concentrations observed | Baltic Sea |

Trophic Transfer

The bioaccumulation of this compound in lower trophic levels, such as zooplankton and benthic invertebrates, facilitates its transfer to higher trophic levels, including fish and potentially fish-eating birds and mammals. This biomagnification can lead to toxic effects in organisms at the top of the food web.

Toxicology

The primary mechanism of this compound's toxicity is the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial for a multitude of cellular processes, and their inhibition leads to a state of hyperphosphorylation of cellular proteins, disrupting cellular function and leading to cell death.

Signaling Pathways

The inhibition of PP1 and PP2A by this compound triggers a cascade of events leading to apoptosis, or programmed cell death. This process involves the activation of a series of cysteine-aspartic proteases known as caspases.

Caption: this compound-induced apoptosis signaling pathway in hepatocytes.

This compound exposure also leads to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell. The cell attempts to counteract this through the activation of antioxidant defense mechanisms, primarily regulated by the Nrf2-Keap1 signaling pathway.

Caption: this compound-induced oxidative stress and the Nrf2-Keap1 response pathway.

Toxicity Data

The acute toxicity of this compound has been determined in laboratory animals, primarily through intraperitoneal injection in mouse bioassays.

| Organism | Route of Administration | LD50 | Reference(s) |

| Mouse | Intraperitoneal | 50 - 60 µg/kg | |

| Mouse | Oral | Estimated >5 mg/kg |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

This compound Extraction from Water Samples

Objective: To extract and concentrate this compound from water samples for subsequent analysis.

Materials:

-

Water sample (e.g., 1 L)

-

Glass fiber filters (e.g., GF/C)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Filter the water sample through a glass fiber filter to separate the particulate (intracellular this compound) and dissolved (extracellular this compound) fractions.

-

For the particulate fraction, extract the filter with a suitable solvent, typically 80% methanol in water, using sonication or repeated freeze-thaw cycles to lyse the cells.

-

Centrifuge the extract and collect the supernatant.

-

For the dissolved fraction, condition the C18 SPE cartridge with methanol followed by water.

-

Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the this compound from the cartridge with methanol.

-

Combine the extracts from the particulate and dissolved fractions if total this compound concentration is desired.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol) for analysis.

This compound Quantification by HPLC-MS/MS

Objective: To accurately quantify this compound concentrations in prepared extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Typical HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the this compound.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-20 µL

Typical MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound-R (e.g., m/z 825.5 -> 135.1).

-

Quantification: Generate a calibration curve using certified this compound standards and calculate the concentration in the samples based on their peak areas.

This compound Detection by ELISA

Objective: To rapidly screen for the presence of this compound in samples.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound is typically a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-nodularin antibody binding sites coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The presence of the enzyme is detected by the addition of a substrate that produces a color change, which is measured using a microplate reader.

General Procedure:

-

Add standards and samples to the antibody-coated microtiter wells.

-

Add the this compound-enzyme conjugate to the wells.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add a substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Mouse Bioassay for Acute Toxicity

Objective: To determine the acute toxicity (LD50) of this compound.

Animal Model:

-

Male Swiss albino mice (or other suitable strain), typically 18-25 g.

Procedure:

-

Prepare serial dilutions of purified this compound in a suitable vehicle (e.g., saline).

-

Administer a single dose of the this compound solution to groups of mice via intraperitoneal (i.p.) injection. A control group should receive the vehicle only.

-

Observe the mice for signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

-

Record the number of deaths in each dose group.

-

Calculate the LD50 value (the dose that is lethal to 50% of the test animals) using a statistical method such as probit analysis.

-

At the end of the observation period, surviving animals are euthanized, and a necropsy is performed to examine for gross pathological changes, particularly in the liver.

Conclusion

This compound is a significant cyanotoxin with profound ecological and toxicological impacts in aquatic ecosystems prone to Nodularia spumigena blooms. Its stability, potent hepatotoxicity, and ability to bioaccumulate and transfer through the food web make it a serious concern for environmental and public health. A thorough understanding of its production, fate, and effects is crucial for the effective management of water resources and the protection of aquatic life and human health. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the various facets of this compound's role in the environment. Continued research into the complex interactions between this compound, its producing organisms, and the surrounding ecosystem is essential for developing effective mitigation and management strategies for toxic cyanobacterial blooms.

References

A Nodularin Akut és Krónikus Toxicitása Halakban: Egy Részletes Műszaki Útmutató

Közönség: Kutatók, tudósok és gyógyszerfejlesztési szakemberek

Absztrakt

A nodularin (NOD), a Nodularia spumigena cianobaktérium által termelt ciklikus pentapeptid hepatotoxin, jelentős veszélyt jelent a vízi ökoszisztémákra, különösen a halakra. Ez a műszaki útmutató mélyreható áttekintést nyújt a this compound halakra gyakorolt akut és krónikus toxicitásáról, összefoglalva a legújabb kutatási eredményeket a kvantitatív toxikológiai adatok, a kísérleti protokollok és a kiváltott jelátviteli útvonalak tekintetében. A dokumentum célja, hogy részletes erőforrásként szolgáljon a kutatók, tudósok és gyógyszerfejlesztési szakemberek számára, akik a cianotoxinok halakra gyakorolt hatásait vizsgálják.

Bevezetés

A cianobaktériumok vízvirágzása világszerte egyre gyakoribb jelenség, amely komoly ökológiai és egészségügyi problémákat vet fel. A Nodularia spumigena által termelt this compound az egyik legjelentősebb cianotoxin, amely a vízi táplálékláncban felhalmozódva veszélyezteti a halpopulációkat és potenciálisan az emberi egészséget is. A this compound elsődleges célszerve a máj, ahol a protein-foszfatázok gátlásán keresztül sejtkárosodást, oxidatív stresszt és apoptózist indukál.[1][2] Ez az útmutató részletesen bemutatja a this compound toxicitásának mechanizmusait, a toxikológiai vizsgálatok módszertanát és az eddigi kutatások kvantitatív eredményeit.

Kvantitatív Toxikológiai Adatok

A this compound halakra gyakorolt toxicitásának mértékét számos tényező befolyásolja, beleértve a halfajt, az expozíció időtartamát és módját, valamint a toxin koncentrációját. Az alábbi táblázatok összefoglalják a rendelkezésre álló kvantitatív adatokat.

2.1. Akut Toxicitási Adatok

Bár specifikus LC50 (közepes letális koncentráció) értékek halakra vonatkozóan korlátozottan állnak rendelkezésre a szakirodalomban, a kísérleti expozíciós vizsgálatokból származó adatok egyértelműen jelzik a this compound akut toxicitását.

Táblázat 1: this compound Akut Expozíció Hatásai Halakban

| Halfaj | Expozíció Módja | Dózis/Koncentráció | Expozíciós Idő | Megfigyelt Hatások | Forrás |

| Tengeri pisztráng (Salmo trutta m. trutta) | Orális (egyszeri dózis) | 440 µg/kg testtömeg | 1-2 nap | A máj szerkezetének teljes elvesztése. | [3] |

| Csatornaharcsa (Ictalurus punctatus) | Intraperitoneális | 250 µg/kg testtömeg | 24 óra | Plazma this compound koncentráció: 835-1520 ng/g; Máj this compound koncentráció: 933-1140 ng/g. | [4] |

2.2. Krónikus Toxicitási és Bioakkumulációs Adatok

A krónikus, alacsony dózisú this compound expozíció hosszú távú egészségkárosodást okozhat a halakban, beleértve a májkárosodást és a daganatképződést.[2] A this compound hajlamos a bioakkumulációra, különösen a májban és az izomszövetben.

Táblázat 2: this compound Bioakkumuláció Különböző Halfajokban

| Halfaj | Szövet | Mért Koncentráció (száraz tömeg) | Expozíciós Körülmények | Forrás |

| Lepényhal (Platichthys flesus) | Máj | 489 ng/g | Természetes expozíció (Gdański-öböl) | |

| Tőkehal (Gadus morhua) | Máj | 30-70 ng/g (maximum 140 ng/g) | Természetes expozíció (Balti-tenger) | |

| Tengeri pér (Mugil cephalus) | Máj | 40.8-47.8 mg/kg | Tömeges halpusztulást követően | |

| Tengeri pér (Mugil cephalus) | Izom | 32.3-56.8 µg/kg | Tömeges halpusztulást követően | |

| Tüskés pikó (Gasterosteus aculeatus) | Egész test | 35-170 µg/kg | Vízvirágzás során |

Jelenleg nincsenek általánosan elfogadott NOAEL (No-Observed-Adverse-Effect Level) és LOAEL (Lowest-Observed-Adverse-Effect Level) értékek a nodularinra vonatkozóan halak esetében. A mikrocisztin-LR-re vonatkozó, egereken végzett 13 hetes orális gavage vizsgálat alapján a NOAEL értéket 40 µg/kg/nap-ban állapították meg.

Kísérleti Protokollok

A this compound toxicitásának vizsgálata specifikus és érzékeny módszereket igényel. Az alábbiakban bemutatjuk a kulcsfontosságú kísérleti eljárások részletes protokolljait.

3.1. This compound Extrakció és Kvantitatív Meghatározás Halkövetből (LC-MS/MS)

A this compound halkövetből történő extrakciója és mennyiségi meghatározása folyadékkromatográfiás-tömegspektrometriás (LC-MS/MS) módszerrel a legelterjedtebb.

-

Mintaelőkészítés:

-

A halkövet (máj, izom) homogenizálása.

-

Extrakció 4 ml, pH 2-re savanyított, 80°C-os vízzel.

-

A fehérjék kicsapása acetonitrillel.

-

Az extraktum szűrése és a felülúszó bepárlása nitrogénáram alatt.

-

A maradék feloldása 50%-os metanolban a LC-MS/MS analízishez.

-

-

LC-MS/MS Analízis:

-

Kromatográfiás elválasztás: Reverz fázisú C18 oszlopon, acetonitril és 0,1%-os hangyasavat tartalmazó víz gradiens elúcióval.

-

Tömegspektrometriás detektálás: Elektrospray ionizációs (ESI) forrással, pozitív ion módban, többszörös reakció monitorozás (MRM) üzemmódban.

-

3.2. Hisztopatológiai Vizsgálatok

A this compound okozta sejtszintű elváltozások kimutatására a májszövet hisztopatológiai vizsgálata szolgál.

-

Szövetfeldolgozás:

-

A májszövet fixálása 10%-os pufferolt formalinban 24 órán át.

-

Dehidratálás növekvő koncentrációjú etanolsorozaton.

-

Tisztítás xilolban.

-

Paraffinba ágyazás.

-

Metszetek készítése mikrotómmal (4-5 µm vastagságban).

-

-

Festés:

-

Hematoxilin és eozin (H&E) festés: Az általános morfológiai elváltozások, mint a hepatocita nekrózis, a szerkezet fellazulása és a vakuolizáció megfigyelésére.

-

3.3. Apoptózis Kimutatása

Az apoptózis, vagy programozott sejthalál, a this compound toxicitásának egyik kulcsfontosságú mechanizmusa.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Vizsgálat: A DNS fragmentáció kimutatására.

-

A paraffinos metszetek deparaffinálása és rehidratálása.

-

Permeabilizálás Proteináz K-val.

-

A DNS-törések jelölése TdT enzimmel és biotinilált deoxiribonukleotidokkal.

-

A jelölt nukleotidok detektálása streptavidin-peroxidáz konjugátummal és DAB (diamino-benzidin) szubsztráttal, ami barna elszíneződést eredményez az apoptotikus sejtmagokban.

-

-

Kaszpáz-3 Aktivitás Mérés: A kaszpáz-3, egy végrehajtó kaszpáz, aktivitásának mérése a sejtlizátumból.

-

A szövethomogenizátum elkészítése hideg lízis pufferben.

-

Inkubálás jégen, majd centrifugálás.

-

A felülúszóhoz reakciópuffer és DEVD-pNA (szubsztrát) hozzáadása.

-

Inkubálás 37°C-on. A felszabaduló p-nitroanilin (pNA) sárga színű, amelynek abszorbanciája 405 nm-en mérhető.

-

Jelátviteli Útvonalak és Kísérleti Munkafolyamatok Vizualizációja

A this compound toxicitásának megértéséhez elengedhetetlen a kiváltott sejtszintű folyamatok és a kísérleti elrendezések vizuális megjelenítése.

// Nodes NOD [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP1_PP2A [label="Protein Phosphatase 1 & 2A", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperphosphorylation [label="Cellular Protein\nHyperphosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_Bcl2 [label="Bax/Bcl-2 Ratio ↑", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity\n(Necrosis, Hemorrhage)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NOD -> PP1_PP2A [label="Inhibition", style=bold, color="#EA4335"]; PP1_PP2A -> Hyperphosphorylation [label="Leads to", style=dashed, color="#5F6368"]; Hyperphosphorylation -> Cytoskeleton [style=dashed, color="#5F6368"]; NOD -> ROS [label="Induces", style=bold, color="#EA4335"]; ROS -> OxidativeStress [style=dashed, color="#5F6368"]; OxidativeStress -> DNA_Damage [style=dashed, color="#5F6368"]; OxidativeStress -> Mitochondrial_Dysfunction [style=dashed, color="#5F6368"]; DNA_Damage -> p53 [style=dashed, color="#5F6368"]; Mitochondrial_Dysfunction -> Bax_Bcl2 [style=dashed, color="#5F6368"]; p53 -> Bax_Bcl2 [style=dashed, color="#5F6368"]; Bax_Bcl2 -> Caspase3 [style=dashed, color="#5F6368"]; Caspase3 -> Apoptosis [style=bold, color="#34A853"]; Cytoskeleton -> Hepatotoxicity [style=dashed, color="#5F6368"]; Apoptosis -> Hepatotoxicity [style=dashed, color="#5F6368"]; }

1. ábra: A this compound által indukált jelátviteli útvonalak halakban.// Nodes Acclimatization [label="Fish Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Exposure [label="this compound Exposure\n(Acute / Chronic)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Sampling\n(Blood, Liver, Muscle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nodularin_Quantification [label="this compound Quantification\n(LC-MS/MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Histopathology [label="Histopathology\n(H&E Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assays\n(TUNEL, Caspase-3)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress Markers\n(SOD, CAT, MDA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Interpretation [label="Data Interpretation\n& Conclusion", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Exposure [color="#5F6368"]; Exposure -> Sampling [color="#5F6368"]; Sampling -> Analysis [color="#5F6368"]; Analysis -> Nodularin_Quantification [color="#5F6368"]; Analysis -> Histopathology [color="#5F6368"]; Analysis -> Apoptosis_Assay [color="#5F6368"]; Analysis -> Oxidative_Stress [color="#5F6368"]; Nodularin_Quantification -> Data_Interpretation [style=dashed, color="#5F6368"]; Histopathology -> Data_Interpretation [style=dashed, color="#5F6368"]; Apoptosis_Assay -> Data_Interpretation [style=dashed, color="#5F6368"]; Oxidative_Stress -> Data_Interpretation [style=dashed, color="#5F6368"]; }

2. ábra: Általános kísérleti munkafolyamat a this compound toxicitásának értékelésére.// Nodes Exposure [label="this compound Exposure\n(Water, Food)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uptake [label="Uptake & Bioaccumulation\n(Liver, Muscle)", fillcolor="#FBBC05", fontcolor="#202124"]; Molecular [label="Molecular & Cellular Effects\n(PP Inhibition, Oxidative Stress,\nApoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histopathological [label="Histopathological Changes\n(Necrosis, Inflammation,\nStructural Loss)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organismal [label="Organismal Effects\n(Reduced Growth, Mortality,\nReproductive Issues)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Exposure -> Uptake [label="Leads to", color="#5F6368"]; Uptake -> Molecular [label="Causes", color="#5F6368"]; Molecular -> Histopathological [label="Results in", color="#5F6368"]; Histopathological -> Organismal [label="Contributes to", color="#5F6368"]; }

3. ábra: Logikai kapcsolat a this compound expozíció és a halakra gyakorolt hatások között.Összefoglalás és Jövőbeli Irányok

A this compound jelentős és növekvő veszélyt jelent a halpopulációkra világszerte. A jelenlegi kutatások egyértelműen kimutatták a toxin akut és krónikus hepatotoxicitását, amely a protein-foszfatázok gátlásán, az oxidatív stressz indukálásán és az apoptózis kiváltásán keresztül valósul meg. A kvantitatív toxikológiai adatok, különösen a halakra vonatkozó LC50, NOAEL és LOAEL értékek, azonban továbbra is hiányosak. A jövőbeli kutatásoknak ezen adatok pótlására, valamint a this compound és más cianotoxinok közötti szinergikus hatások vizsgálatára kell összpontosítaniuk. A krónikus expozíció hosszú távú hatásainak, beleértve a karcinogenitást és a reprodukciós zavarokat, további mélyreható vizsgálata szintén elengedhetetlen a kockázatértékelés pontosításához és a hatékony környezetvédelmi stratégiák kidolgozásához.

References

- 1. Simple assay for analyzing five microcystins and this compound in fish muscle tissue: hot water extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Analysis of microcystin-LR and this compound using triple quad liquid chromatography-tandem mass spectrometry and histopathology in experimental fish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Nodularin Hepatotoxicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodularin (NOD), a cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena, poses a significant threat to animal and human health. Acute exposure can lead to severe liver damage and hemorrhagic shock, while chronic, low-level exposure is associated with tumor promotion and potential carcinogenicity. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound's toxicological profile. We will delve into its primary mode of action—the potent inhibition of protein phosphatases—and explore the downstream consequences, including the induction of oxidative stress, disruption of cellular signaling cascades, and the triggering of apoptosis. Furthermore, this guide will elucidate the pathways implicated in its carcinogenic activity. Detailed experimental protocols for key assays and quantitative data on this compound's effects are provided to support researchers in the fields of toxicology, oncology, and drug development.

Introduction to this compound

This compound is a non-ribosomal peptide with a cyclic structure, belonging to the family of cyanotoxins. Its chemical stability and potent biological activity make it a significant environmental and health concern, particularly in regions prone to cyanobacterial blooms. The primary target organ for this compound is the liver, where it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs). Once intracellular, it exerts its potent toxic effects.

Core Mechanism of Hepatotoxicity

The cornerstone of this compound's hepatotoxicity is its potent and specific inhibition of the catalytic subunits of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2][3] These enzymes are crucial regulators of a vast number of cellular processes, and their inhibition by this compound leads to a state of hyperphosphorylation of numerous cellular proteins. This disruption of the delicate balance of phosphorylation-dephosphorylation cascades is the initiating event for a series of cytotoxic responses.

Protein Phosphatase Inhibition

This compound binds to the catalytic subunits of PP1 and PP2A, effectively blocking their active sites.[4] This inhibition is highly potent, with IC50 values in the nanomolar range.[5] The hyperphosphorylation of structural proteins, such as cytokeratins 8 and 18, leads to the disorganization of the hepatocyte cytoskeleton, loss of cell shape, and compromised cell-cell adhesion. This structural collapse is a hallmark of this compound-induced hepatotoxicity and contributes to the observed liver necrosis and hemorrhage at high doses.

Induction of Oxidative Stress

This compound exposure has been shown to induce the formation of reactive oxygen species (ROS), including superoxide and hydroxyl radicals, within hepatocytes. The precise mechanism of ROS generation is not fully elucidated but is believed to be a consequence of the widespread cellular dysfunction caused by protein phosphatase inhibition. This increase in ROS leads to oxidative damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular injury.

Triggering of Apoptosis

At sub-lethal concentrations, this compound is a potent inducer of apoptosis, or programmed cell death, in hepatocytes. The apoptotic process is initiated by the sustained hyperphosphorylation of key signaling proteins. This leads to the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways, culminating in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. Evidence for this compound-induced apoptosis includes DNA fragmentation and the appearance of condensed and fragmented nuclei.

Signaling Pathways in this compound-Induced Toxicity

The inhibition of PP1 and PP2A by this compound results in the aberrant activation of several signaling pathways that are normally tightly regulated by phosphorylation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound exposure leads to the time- and concentration-dependent hyperphosphorylation and activation of key components of the MAPK pathway, including ERK1/2 and p38. The sustained activation of these pathways, which are normally involved in cell proliferation, differentiation, and stress responses, contributes to the decision between cell survival and apoptosis. The dysregulation of these pathways is a critical factor in both the acute hepatotoxicity and the long-term carcinogenic effects of this compound.

Apoptotic Signaling Cascade

The apoptotic signaling cascade initiated by this compound involves a complex interplay of pro- and anti-apoptotic proteins. The inhibition of protein phosphatases leads to the hyperphosphorylation of proteins that can trigger the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, starting with the initiator caspase-9, which in turn activates the executioner caspase-3. This compound has been shown to significantly increase caspase activities at concentrations of 100 nM and above.

Figure 1. Signaling pathway of this compound-induced hepatotoxicity.

Mechanism of Carcinogenicity

This compound is considered a potent tumor promoter. Its carcinogenic potential is not thought to stem from direct genotoxicity, but rather from the chronic liver damage and regenerative cell proliferation it induces.

Tumor Promotion

The process of tumor promotion by this compound is multi-faceted:

-

Chronic Cell Injury and Proliferation: Long-term exposure to low levels of this compound causes sustained hepatocyte injury and death. This triggers a compensatory increase in cell proliferation to replace the damaged cells. This state of chronic regenerative proliferation increases the likelihood of spontaneous mutations occurring and becoming fixed in the hepatocyte population.

-

Disruption of Cell Cycle Control: The inhibition of PP1 and PP2A leads to the hyperphosphorylation and inactivation of tumor suppressor proteins like the retinoblastoma protein (pRb). This disrupts normal cell cycle checkpoints and allows for uncontrolled cell proliferation.

-

Activation of Proto-oncogenes: this compound has been shown to up-regulate the expression of several proto-oncogenes, including c-jun, jun-B, jun-D, c-fos, fos-B, and fra-1. The protein products of these genes are transcription factors that can drive cell proliferation and contribute to the transformed phenotype of cancer cells.

-

Induction of Inflammatory Responses: Chronic liver injury is often associated with a persistent inflammatory response. The release of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), can further promote cell proliferation and create a microenvironment that is conducive to tumor growth.

Figure 2. Logical flow of this compound-induced carcinogenicity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Protein Phosphatases

| Protein Phosphatase | IC50 (nM) | Reference |

| PP1 | 1.8 | |

| PP2A | ~0.1 |

Table 2: Dose-Dependent Effects of this compound on Hepatocytes

| Effect | This compound Concentration | Cell Type | Duration of Exposure | Reference |

| Nuclear Apoptosis | ≥ 10 nM | Primary rat hepatocytes | 24 hours | |

| Increased Caspase Activity | ≥ 100 nM | Primary rat hepatocytes | 24 hours | |

| DNA Fragmentation | 100 - 200 nM | Primary rat hepatocytes | 24 hours |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol is adapted from methods utilizing p-nitrophenyl phosphate (pNPP) as a substrate.

-

Principle: Protein phosphatases (PP1 or PP2A) dephosphorylate pNPP, producing p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like this compound will reduce the rate of this reaction.

-

Materials:

-

Purified recombinant PP1 or PP2A

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35, pH 7.4)

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

-

This compound standards of known concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the Assay Buffer.

-

In a 96-well plate, add a fixed amount of PP1 or PP2A enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include control wells with no this compound.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is non-fluorescent and freely diffuses into cells. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

-

Materials:

-

Hepatocyte cell culture

-

DCFH-DA stock solution (e.g., in DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Seed hepatocytes in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-